
VEGF Receptor 2 Kinase Inhibitor I
Übersicht
Beschreibung
VEGFR 2 Kinase-Inhibitor I ist eine Verbindung, die den vaskulären endothelialen Wachstumsfaktorrezeptor 2 (VEGFR-2) angreift, eine Rezeptor-Tyrosinkinase, die an der Angiogenese und Lymphangiogenese beteiligt ist. Durch die Hemmung von VEGFR-2 kann diese Verbindung die Bildung neuer Blutgefäße reduzieren, was für die Behandlung verschiedener Krebsarten entscheidend ist .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von VEGFR 2 Kinase-Inhibitor I umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Beispielsweise beinhaltet ein üblicher Weg die Verwendung von Nicotinamid-Derivaten, die durch Reaktionen mit Thionylchlorid, Anilinderivaten und Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator synthetisiert werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von VEGFR 2 Kinase-Inhibitor I verwendet häufig großtechnische organische Synthesetechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um die Reaktionsbedingungen zu optimieren und Nebenprodukte zu minimieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VEGFR 2 Kinase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, one common route involves the use of nicotinamide derivatives, which are synthesized through reactions involving thionyl chloride, aniline derivatives, and hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of VEGFR 2 Kinase Inhibitor I often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen: VEGFR 2 Kinase-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen umfassen oft die Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff.
Substitution: Substitutionsreaktionen können mit halogenierten Zwischenprodukten auftreten, wobei Nucleophile Halogenatome ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Halogenierte Zwischenprodukte, Nucleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene funktionalisierte Derivate der ursprünglichen Verbindung, die für spezifische Anwendungen weiter modifiziert werden können .
Wissenschaftliche Forschungsanwendungen
The search results provide information on the applications of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors in general, and one specific inhibitor, GW654652.
Scientific Research Applications
VEGFR2 inhibitors are tyrosine kinase receptor inhibitors that can reduce angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that competitively bind to the ATP-site of the tyrosine kinase domain . By selectively inhibiting VEGFR-2, these inhibitors can interrupt multiple signaling pathways involved in tumor proliferation, metastasis, and angiogenesis .
GW654652
GW654652 is an indazolylpyrimidine that inhibits all three VEGF receptors with similar potency . The inhibition of VEGFR2 kinase by GW654652 was about 150 to >8800 more potent than the inhibition of eight other kinases tested . GW654652 inhibited VEGF- and bFGF-induced proliferation in endothelial cells . Studies have shown that elevated expression of VEGF in tumor models is associated with increased sensitivity to GW654652 . Moreover, the expression of VEGF was inversely related to VEGFR2 expression in tumor xenografts, which is consistent with the observation that VEGF downregulates VEGFR2 expression by turnover of receptor at the cell surface .
AZD2171
The novel indole-ether quinazoline AZD2171 is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . In human umbilical vein endothelial cells, AZD2171 inhibited VEGF-stimulated proliferation and KDR phosphorylation . In a fibroblast/endothelial cell coculture model of vessel sprouting, AZD2171 also reduced vessel area, length, and branching at subnanomolar concentrations . Once-daily oral administration of AZD2171 ablated experimental (VEGF-induced) angiogenesis in vivo .
YLL545
VEGFR2 inhibitors have antiangiogenic effects that make them useful for cancer treatment . VEGF exerts its biological effects by binding to and activating its receptors (VEGFRs) . In endothelial cells, VEGFR2 is the major effector of VEGF-stimulated cell survival and vascular permeability during angiogenesis . Activation of VEGFR2 leads to phosphorylation of specific downstream signal transduction mediators, such as mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and mechanistic target of rapamycin (mTOR) .
Urea Derivatives
Urea derivatives like Regorafenib and Sorafenib block the VEGFR and/or one or more protein kinases and can therefore modulate, regulate and/or inhibit tyrosine kinase signal transduction . Novel urea compounds with pentafluoro-sulfane substitute on a phenyl group show better protein kinase inhibition in diseases like cancer when compared to aryl-urea compounds with either quinazoline or pyrimidine moieties . N-substituted phenyl N’-substituted heterocyclic urea compounds give an IC50 between 15 nM and 1 μM for VEGFR-2 . Having a 1H-indole-1-carboxamide scaffold on aryl-urea compounds results in added VEGFR-2 potency and selectivity and gives an IC50 of 3nM against the receptor .
Hypertension Risk
The risk of blood pressure elevation is proportional to the amount of VEGFR-2 inhibition, and a margin of >10-fold between VEGFR-2 IC 50 and C av,u appears to confer a minimal risk of hypertension . All-grade hypertension was predominantly observed when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 . An exposure-dependent blood pressure elevation >1 mmHg was observed only when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 .
Predictive Marker
Wirkmechanismus
VEGFR 2 Kinase Inhibitor I exerts its effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This binding prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. The primary molecular targets include the VEGFR-2 receptor and associated signaling molecules such as phosphoinositide 3-kinase and protein kinase B .
Vergleich Mit ähnlichen Verbindungen
Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.
Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.
Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .
Biologische Aktivität
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing ones. Inhibitors targeting VEGFR2 are significant in cancer therapy, as they can disrupt tumor blood supply and inhibit tumor progression. This article focuses on the biological activity of VEGF Receptor 2 Kinase Inhibitor I, specifically its mechanism of action, efficacy in various models, and comparative studies with other inhibitors.
This compound operates primarily by inhibiting the kinase activity of VEGFR2, which is essential for endothelial cell proliferation and migration during angiogenesis. The compound demonstrates a strong inhibitory effect on the activation of VEGFR2 and its downstream signaling pathways.
- Inhibition of Cell Proliferation : The inhibitor has been shown to significantly reduce endothelial cell proliferation in vitro. For example, VCC251801, a specific VEGFR2 inhibitor, exhibited an IC50 value of 69 nM against VEGFR2 and 28 nM against PKD1, indicating potent inhibition of these kinases .
- Anti-Angiogenic Effects : The compound effectively interferes with endothelial cell migration and tube formation, critical processes in angiogenesis. In functional assays using the EA.hy926 cell line, VCC251801 inhibited angiogenesis by blocking these cellular activities .
Efficacy in Preclinical Models
The efficacy of this compound has been validated through various preclinical studies:
- In Vitro Studies : In assays involving human umbilical vein endothelial cells (HUVECs), the compound demonstrated significant anti-proliferative effects with an IC50 value of approximately 8 nM for VEGF-A-induced proliferation .
- In Vivo Studies : Animal models have shown that inhibitors like anlotinib (IC50 <1 nmol/L for VEGFR2) significantly reduce vascular density in tumor tissues and inhibit microvessel growth from rat aorta explants .
Comparative Studies
Comparative analyses have highlighted the selectivity and potency of various VEGFR2 inhibitors:
These studies indicate that while there are several potent inhibitors available, each has unique properties that may make them suitable for different therapeutic contexts.
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Cancer Therapy : Patients with colorectal cancer treated with PTK787/ZK showed changes in plasma levels of VEGF-A and bFGF, indicating biological activity associated with tumor response .
- Angiogenesis Inhibition : In a model using zebrafish embryos, CHMFL-VEGFR2-002 displayed effective anti-angiogenesis without apparent toxicity, suggesting its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-93-5 | |
Record name | Vegfr 2 kinase inhibitor I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEGFR 2 Kinase inhibitor I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VEGFR 2 KINASE INHIBITOR I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.